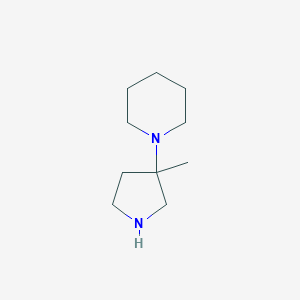

1-(3-Methyl-3-pyrrolidinyl)piperidine

Description

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-(3-methylpyrrolidin-3-yl)piperidine |

InChI |

InChI=1S/C10H20N2/c1-10(5-6-11-9-10)12-7-3-2-4-8-12/h11H,2-9H2,1H3 |

InChI Key |

GDMRUMBSQFJFGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches

Retrosynthetic Analysis and Strategic Disconnections for 1-(3-Methyl-3-pyrrolidinyl)piperidine

The logical starting point for devising a synthesis of this compound is a retrosynthetic analysis. The most apparent disconnection is at the C-N bond linking the pyrrolidine (B122466) and piperidine (B6355638) rings. This bond can be formed through a nucleophilic substitution or a modern coupling reaction, leading to two primary precursors: a 3-methyl-3-aminopyrrolidine derivative and a piperidine derivative. This strategic cut immediately simplifies the complex target into two more manageable heterocyclic fragments.

Further disconnection of the 3-methyl-3-aminopyrrolidine precursor would involve breaking down the pyrrolidine ring itself or installing the amine and methyl groups onto a pre-existing ring. A common approach involves the formation of the quaternary center on a pyrrolidinone intermediate, which can then be converted to the desired amine.

The synthesis of complex molecules can generally follow two distinct strategies: linear and convergent synthesis. differencebetween.com

| Flexibility | Less flexible; an early failure impacts the entire sequence | More flexible; fragments can be optimized independently fiveable.me |

The target molecule possesses a chiral center at the C3 position of the pyrrolidine ring. Therefore, controlling the stereochemistry at this quaternary carbon is a critical challenge. The synthesis of enantiomerically pure 3-substituted pyrrolidines is a well-explored area of research. mdpi.com

A key intermediate for the synthesis is an enantiopure 3-amino-3-methylpyrrolidine derivative. Achieving this stereoselectivity can be approached in several ways:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as proline or 4-hydroxyproline, as starting materials. mdpi.comnih.gov These precursors provide a pre-defined stereochemistry that can guide subsequent transformations.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a reaction that creates the stereocenter. This is a highly versatile and widely used method. mdpi.comacs.org

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic transformations. Enzymes like transaminases can be used for the stereoselective amination of a ketone precursor, such as N-protected-3-methyl-3-pyrrolidinone, to yield the desired chiral amine with high enantiomeric excess. nih.gov

Development and Optimization of Novel Synthetic Pathways

The construction of the pyrrolidine and piperidine rings and their subsequent coupling can be achieved through various modern synthetic methods. Optimization of these pathways focuses on increasing yield, reducing step count, and achieving high stereoselectivity.

Transition metal catalysis is a powerful tool for forming the C-N bond between the two heterocyclic fragments. Catalysts based on palladium, copper, and iridium are frequently used for C-H amination and cross-coupling reactions. nih.govacs.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. A potential route would involve coupling 3-amino-3-methylpyrrolidine with a piperidine halide or triflate. The reaction is known for its broad functional group tolerance.

Copper-Catalyzed C-H Amination: More recent methods focus on the direct functionalization of C-H bonds. A copper catalyst could mediate the intramolecular amination of an N-halo amide to form the pyrrolidine or piperidine ring. nih.govacs.org For intermolecular coupling, copper-catalyzed Ullmann-type reactions provide an alternative to palladium-based methods.

Iridium-Catalyzed Annulation: Chiral iridium complexes can catalyze "borrowing hydrogen" reactions to form N-heterocycles from diols and amines, offering a direct route to substituted pyrrolidines. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for N-Heterocycle Synthesis

| Reaction Type | Metal Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Copper | N-fluoride amides | Pyrrolidines, Piperidines | nih.govacs.org |

| C(sp3)-H Arylation | Palladium | N-Amide directed pyrrolidines/piperidines | C4-Aryl heterocycles | acs.org |

Asymmetric organocatalysis has emerged as a robust strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. nih.gov For the synthesis of the chiral 3-methyl-3-aminopyrrolidine precursor, organocatalysis offers powerful solutions for establishing the quaternary stereocenter. rsc.org

A common strategy involves the asymmetric Michael addition to a nitroalkene or an α,β-unsaturated ketone, catalyzed by a chiral amine or squaramide. For instance, a cinchona alkaloid-derived catalyst can promote the conjugate addition of a nucleophile to an appropriate acceptor, setting the stage for subsequent cyclization to form the pyrrolidine ring with high enantio- and diastereoselectivity. rsc.org Proline and its derivatives are also highly effective organocatalysts for a variety of asymmetric transformations that can be used to build chiral pyrrolidine scaffolds. mdpi.comnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient for rapidly building molecular complexity. researchgate.net While a single MCR to form the entire this compound structure is unlikely, MCRs are exceptionally useful for the synthesis of highly substituted piperidine or pyrrolidine cores. nih.govresearchgate.net

For example, a four-component reaction involving a β-ketoester, an aromatic aldehyde, and an amine can generate a complex piperidine scaffold. researchgate.netresearchgate.net This scaffold could then be modified and coupled with the pyrrolidine fragment. The advantage of MCRs lies in their ability to quickly generate a library of diverse heterocyclic building blocks for use in a convergent synthesis. nih.gov

Chemoenzymatic and Biocatalytic Transformations in the Synthesis of Related Analogues

The synthesis of structurally complex chiral amines, such as derivatives of this compound, increasingly benefits from the integration of enzymatic methods with traditional chemical synthesis. Chemoenzymatic approaches offer high selectivity and milder reaction conditions compared to purely chemical routes. Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides powerful tools for creating stereochemically defined building blocks essential for constructing these intricate molecules. mdpi.comnih.gov

Nature utilizes efficient enzymatic cascades to build N-heterocycles, which serve as foundational units for many life-essential molecules. acs.orgescholarship.orgnih.gov Inspired by this, researchers have developed enzymatic platforms for constructing chiral pyrrolidines and piperidines. acs.orgescholarship.orgnih.govnih.gov These methods often involve the asymmetric reduction of imines, the deracemization of amines, or the stereoselective functionalization of C-H bonds, providing access to enantiomerically pure intermediates that are crucial for synthesizing analogues of this compound. nih.govresearchgate.net

Enzyme-Catalyzed Resolution of Chiral Intermediates

Kinetic resolution is a key strategy for obtaining enantiopure intermediates. In the context of this compound, the critical chiral intermediate would be 3-methyl-3-aminopyrrolidine. Enzyme-catalyzed kinetic resolution can selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the two.

Lipases are frequently employed for such resolutions. For instance, a racemic mixture of an N-protected 3-methyl-3-aminopyrrolidine derivative could be subjected to a lipase such as Candida antarctica lipase B (CAL-B) for enantioselective acylation. This process yields an acylated enantiomer and the unreacted, enantiopure amine, which can then be separated. The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (ee) for both the product and the remaining starting material. rsc.org

Another class of enzymes, amine oxidases, can be used in deracemization processes. For example, a monoamine oxidase from Aspergillus niger (MAO-N) can selectively oxidize one enantiomer of a cyclic amine to the corresponding imine. mdpi.com This imine can then be non-selectively reduced back to the racemic amine in situ or, more powerfully, asymmetrically reduced by a second enzyme, such as an imine reductase (IRED), to yield a single enantiomer of the amine in high yield and enantiomeric excess. researchgate.net

Table 1: Examples of Enzymes Used in the Resolution of Chiral Amines

| Enzyme Class | Enzyme Example | Transformation | Substrate Type | Ref. |

| Lipase | Novozym® 435 (CAL-B) | Enantioselective acylation/hydrolysis | Alcohols, Amines | rsc.org |

| Amine Oxidase | MAO-N (Aspergillus niger) | Oxidative deamination of amines | Cyclic secondary amines | mdpi.com |

| Imine Reductase | IREDs | Asymmetric reduction of imines | Prochiral imines | researchgate.net |

| Transaminase | ω-Transaminase | Conversion of amine to ketone | Amines | rsc.org |

Biotransformation Strategies for Stereoselective Functionalization of Cyclic Amines

Beyond resolution, biocatalysis offers sophisticated methods for the direct, stereoselective functionalization of cyclic amine scaffolds. This is particularly valuable for introducing chemical complexity at specific positions on the pyrrolidine or piperidine rings.

One groundbreaking approach is the use of engineered cytochrome P450 enzymes for C–H amination. acs.orgescholarship.orgnih.govacs.org Directed evolution has yielded P450 variants capable of catalyzing the insertion of a nitrene into a C(sp³)–H bond to form a new C–N bond. acs.orgescholarship.orgnih.govacs.org This "new-to-nature" reaction can be applied to construct chiral pyrrolidine derivatives from simple azide precursors with high enantioselectivity. acs.orgescholarship.orgnih.govacs.org For instance, an engineered cytochrome P411 variant, P411-PYS-5149, catalyzes intramolecular C–H amination to build pyrrolidines with up to 74% yield and 99:1 enantiomeric ratio. nih.govacs.org

Furthermore, enzymatic carbene transfer reactions have been developed for the enantioselective α-C–H functionalization of saturated N-heterocycles like pyrrolidine. acs.org Iron-based biocatalysts can functionalize the C–H bond adjacent to the nitrogen atom, offering a direct route to α-substituted cyclic amines. acs.org This strategy can even be extended to achieve dual C-H functionalization with enzyme-controlled diastereoselectivity. acs.org Such methods provide a scalable and sustainable pathway to enantioenriched α-functionalized cyclic amines, which are versatile building blocks for more complex derivatives. acs.org

A one-pot photoenzymatic synthesis route has also been reported for producing N-Boc-3-aminopyrrolidine. nih.gov This method combines a photochemical oxyfunctionalization to create a ketone intermediate, which is then subjected to stereoselective enzymatic transamination using an amine transaminase (ATA) to yield the desired chiral amine with high conversion and over 99% enantiomeric excess. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Derivatives

The synthesis of complex molecules like this compound derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. skpharmteco.comresearchgate.netedu.krd This involves designing synthetic routes that are not only efficient in terms of yield but also in their environmental impact. skpharmteco.comunibo.it

Solvent-Free Reactions and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) can significantly reduce waste and simplify product purification. cem.comdergipark.org.tr Many heterocyclic syntheses, including cyclocondensation reactions that form the pyrrolidine or piperidine rings, can be successfully carried out under solvent-free conditions, often accelerated by microwave irradiation or mechanical grinding (mechanochemistry). dergipark.org.tracs.orgbohrium.com These high-energy input methods can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating in solvents. cem.combohrium.com

Alternative Media:

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional solvents. mdpi.com In the synthesis of heterocyclic compounds, ILs can act as both the solvent and the catalyst, facilitating reactions and often allowing for easy separation and recycling of the reaction medium. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another green solvent alternative. It is non-toxic, non-flammable, and inexpensive. By tuning the temperature and pressure, its solvent properties can be adjusted, allowing it to replace conventional organic solvents in various reactions and extractions.

Table 2: Green Solvents and Conditions for Heterocyclic Synthesis

| Method | Description | Advantages | Ref. |

| Solvent-Free (Neat) | Reactions are conducted without any solvent, often with microwave or grinding. | Reduced waste, faster reactions, high yields, simple workup. | cem.comacs.orgbohrium.com |

| Ionic Liquids | Use of non-volatile, stable liquid salts as reaction media. | Recyclable, can act as catalysts, low volatility. | mdpi.com |

| Water | Using water as a solvent for organic reactions. | Non-toxic, inexpensive, environmentally benign. | mdpi.com |

| Supercritical CO₂ | Using CO₂ above its critical temperature and pressure as a solvent. | Non-toxic, easily removed, tunable properties. |

Atom Economy and Reaction Efficiency in Complex Heterocyclic Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net The ideal reaction has 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts. nih.gov

In the context of synthesizing this compound, maximizing atom economy involves choosing reactions that are additive rather than substitutive or eliminative.

Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are inherently atom-economical, as all atoms of the diene and dienophile are incorporated into the cyclic product. nih.gov Designing a synthesis where the piperidine or pyrrolidine ring is formed via such a reaction would be highly efficient.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. An MCR approach to building the substituted pyrrolidine or piperidine core could significantly improve atom economy and reduce the number of synthetic steps, saving time, energy, and resources. nih.gov

Catalytic Reactions: The use of catalysts is fundamental to green chemistry. Catalysts allow for reactions to proceed with high selectivity and efficiency while being used in small amounts, thus not contributing significantly to waste. edu.krd Catalytic hydrogenation for creating the saturated piperidine ring from a pyridine precursor is a classic example of an atom-economical reaction. nih.gov

By designing synthetic routes that prioritize addition reactions, multicomponent strategies, and catalysis, the synthesis of complex heterocyclic molecules can become significantly more sustainable and efficient. researchgate.netnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the solution-state structure of organic molecules. For 1-(3-Methyl-3-pyrrolidinyl)piperidine, a suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's preferred conformation and dynamic properties.

A complete assignment of the NMR spectra would begin with one-dimensional ¹H and ¹³C experiments and be followed by a series of two-dimensional techniques to establish connectivity.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks within the piperidine (B6355638) and pyrrolidine (B122466) rings, helping to trace the connectivity of adjacent protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is critical for determining the spatial proximity of protons. For this compound, it would provide insights into the relative orientation of the methyl group and the protons on both heterocyclic rings, which is essential for determining the stereochemistry and preferred conformation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the piperidine and pyrrolidine rings through the C-N bond and in confirming the position of the methyl group on the pyrrolidine ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values are required for a definitive analysis.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrrolidine-CH₃ | Data not available | Data not available | Data not available |

| Pyrrolidine-C3 | Data not available | Data not available | Data not available |

| Pyrrolidine-CH₂ | Data not available | Data not available | Data not available |

| Piperidine-CH₂ | Data not available | Data not available | Data not available |

Both the piperidine and pyrrolidine rings are conformationally flexible. The piperidine ring typically adopts a chair conformation, which can undergo ring-flipping. The five-membered pyrrolidine ring exists in various envelope and twist conformations that rapidly interconvert. Dynamic NMR (DNMR) studies, involving variable-temperature NMR experiments, would be necessary to investigate these conformational exchange processes. By analyzing changes in the NMR lineshapes at different temperatures, it would be possible to determine the energy barriers for these conformational changes and to identify the major and minor conformers present at equilibrium.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Metabolic Profiling (Non-human, in vitro)

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to measure the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent molecule. By inducing fragmentation and analyzing the resulting daughter ions, characteristic cleavage patterns for the piperidine and pyrrolidine rings and the bond connecting them could be established. This information is invaluable for structural confirmation.

In a research context, MS/MS is also a key technique for metabolic profiling. In a non-human, in vitro setting (e.g., using liver microsomes), this technique could identify potential metabolites of this compound. Common metabolic transformations include hydroxylation, N-dealkylation, and ring opening. The fragmentation patterns of these metabolites would be compared to the parent compound to elucidate their structures.

A table of potential fragmentation patterns is outlined below, pending experimental data.

| Precursor Ion (m/z) | Fragmentation Type | Product Ion (m/z) | Neutral Loss |

| Data not available | Alpha-cleavage of piperidine ring | Data not available | Data not available |

| Data not available | Cleavage of pyrrolidine ring | Data not available | Data not available |

| Data not available | Loss of methyl group | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure, Hydrogen Bonding, and Intermolecular Interactions

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional structure. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding (if a suitable hydrogen bond donor/acceptor is present) and van der Waals forces, which govern the solid-state properties of the compound.

Co-crystallization Studies with Predicted Biological Targets (if applicable to analogues/theoretical)

Co-crystallization is a powerful technique in structural biology and medicinal chemistry used to obtain a high-resolution, three-dimensional structure of a small molecule ligand bound to its biological target, typically a protein or nucleic acid. This is achieved by crystallizing the two components together, followed by X-ray diffraction analysis of the resulting co-crystal. The insights gained are crucial for understanding molecular recognition, mechanism of action, and for structure-based drug design.

While specific co-crystallization studies for this compound are not prominently documented in the literature, the methodology is highly relevant for its analogues. For instance, novel pyridine-substituted piperidine derivatives have been successfully co-crystallized with the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP), a homologue of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs). These studies revealed detailed binding modes, including unique sulfur-π interactions and the classic "Loop C opening" phenomenon, which were instrumental in explaining the high binding affinities observed nih.gov. The knowledge derived from such co-crystal structures can guide the rational design of new, more potent, and selective ligands nih.gov.

Theoretically, this compound could be subjected to similar studies if a biological target is identified. The process would involve:

Target Identification: Identifying a protein (e.g., a receptor or enzyme) to which the compound is predicted to bind, based on computational docking or preliminary bioactivity screening.

Co-crystallization Screening: Experimentally determining the optimal conditions (e.g., pH, temperature, precipitant) for growing high-quality crystals of the ligand-protein complex.

X-ray Diffraction Analysis: Analyzing the diffraction pattern to solve the three-dimensional structure of the complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding.

This approach allows for the modification of the molecular structure to enhance binding affinity and selectivity, a core principle of modern drug discovery nih.gov.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Assessment of Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups and probing the structural framework of a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type, its environment, and the masses of the connected atoms. For this compound, these techniques provide a detailed fingerprint of its constituent piperidine and pyrrolidine rings.

The spectrum of this compound is expected to be a composite of the vibrational modes of its structural components: the piperidine ring, the N-substituted pyrrolidine ring, and the methyl group.

C-H Stretching: The C-H stretching vibrations of the methylene (CH₂) groups in the saturated rings and the methyl (CH₃) group are anticipated in the 2850-3000 cm⁻¹ region frontiersin.org. Aromatic C-H stretching, typically seen above 3000 cm⁻¹, would be absent.

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds within the rings and connecting the two rings are expected in the 1250-1020 cm⁻¹ region. These bands are crucial for confirming the integrity of the heterocyclic systems.

CH₂ and CH₃ Bending: Methylene scissoring (bending) vibrations are typically observed around 1450-1470 cm⁻¹. Methyl group bending vibrations also appear in this region.

Ring Vibrations: The "breathing" and other skeletal vibrations of the piperidine and pyrrolidinyl rings will produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

Studies on analogous compounds, such as 2- and 3-methylpiperidine and 4-(1-pyrrolidinyl)piperidine, provide a basis for these assignments. For example, the FT-IR and Raman spectra of Hofmann-type complexes containing 4-(1-pyrrolidinyl)piperidine have been analyzed in detail, allowing for the assignment of ligand-specific vibrational modes rsc.org. Similarly, density functional theory (DFT) calculations have been used to assign the vibrational spectra of 2- and 3-methylpiperidine with high accuracy nih.gov.

As this compound is a tertiary amine, it lacks N-H bonds and therefore cannot act as a hydrogen bond donor. However, the lone pair of electrons on each nitrogen atom allows it to act as a hydrogen bond acceptor. In protic solvents or in the presence of hydrogen bond donors, shifts in the C-N or adjacent C-C vibrational modes could be observed, providing an assessment of intermolecular hydrogen bonding networks.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Symmetric/Asymmetric Stretching | C-H (in CH₂, CH₃) | 2850 - 3000 | FT-IR, Raman |

| Scissoring/Bending | CH₂ | ~1450 - 1470 | FT-IR |

| Stretching | C-N (tertiary amine) | 1020 - 1250 | FT-IR, Raman |

| Stretching | C-C | 800 - 1200 | FT-IR, Raman |

| Skeletal Vibrations | Piperidine/Pyrrolidine Rings | < 1500 (Fingerprint Region) | FT-IR, Raman |

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Assignment of Stereoisomers of this compound

The structure of this compound contains a chiral center at the C3 position of the pyrrolidine ring, where the methyl group is attached. Consequently, the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(3-Methyl-3-pyrrolidinyl)piperidine and (S)-1-(3-Methyl-3-pyrrolidinyl)piperidine. These stereoisomers have identical physical properties except for their interaction with plane-polarized light. Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between enantiomers and assigning their absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A non-zero ECD signal, known as a Cotton effect, is observed only for chiral molecules in spectral regions where they absorb light. The sign and magnitude of the Cotton effects are unique to a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. The resulting curve is characteristic of the chiral molecule's structure.

For molecules like this compound, which lack strong chromophores absorbing in the near-UV range, the chiroptical signals may be weak. However, modern approaches combine experimental measurements with quantum chemical calculations to make unambiguous assignments. The standard methodology involves nih.govmdpi.comresearchgate.net:

Conformational Search: Performing a computational search to identify all low-energy conformers of one enantiomer (e.g., the R-form).

Spectrum Calculation: Using time-dependent density functional theory (TDDFT), the ECD and ORD spectra for each stable conformer are calculated.

Boltzmann Averaging: The individual spectra are averaged based on their calculated Boltzmann population at a given temperature to generate a final theoretical spectrum.

Comparison: The theoretical spectrum is then compared with the experimental ECD or ORD spectrum. A match between the experimental spectrum and the spectrum calculated for the R-enantiomer confirms the absolute configuration of the sample as R. If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the S-configuration rsc.org.

Empirical rules, such as the piperidine helicity rule derived from studies on 3-hydroxypiperidines, can sometimes provide clues for configurational assignments based on the conformation of the piperidine ring and the sign of the Cotton effect nih.gov. However, the computational approach is now considered the gold standard due to its higher reliability, especially for conformationally flexible molecules mdpi.comnih.gov. Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, is another powerful technique for determining absolute configuration and is often used in conjunction with ECD and ORD wikipedia.org.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide a detailed understanding of how electrons are distributed within the molecule, which governs its chemical properties and reactivity.

For 1-(3-Methyl-3-pyrrolidinyl)piperidine, these calculations would reveal key electronic properties. The distribution of electron density can identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Electronic Properties for this compound Note: The following data is hypothetical and serves to illustrate the output of quantum chemical calculations.

| Property | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 1.8 | Debye |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | -1.2 | eV |

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. researchgate.netnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms.

A DFT study on this compound could investigate various chemical transformations. For instance, it could model the final steps of its synthesis or predict its metabolic fate by simulating reactions like N-dealkylation or oxidation. Such studies involve calculating the potential energy surface of a reaction. By identifying the structures and energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key factor controlling the reaction rate. researchgate.net These calculations can help predict whether a proposed reaction is feasible under certain conditions and can explain observed regioselectivity or stereoselectivity. researchgate.net

Illustrative DFT Results for a Hypothetical Reaction Pathway Note: This table presents hypothetical data for a reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +25.5 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the second step |

| Products | -12.0 | Final products of the reaction |

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netnih.gov For a flexible molecule like this compound, which contains two saturated rings and a connecting bond, a multitude of conformations are possible.

For computationally intensive tasks like conformational analysis of large molecules or long-timescale simulations, quantum methods can be too slow. Molecular mechanics (MM) offers a faster alternative by using classical physics principles. nih.gov In MM, the potential energy of a molecule is calculated using a set of functions and parameters known as a force field. wikipedia.org

A force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govnih.gov The accuracy of MM calculations depends entirely on the quality of the force field parameters. While general-purpose force fields like AMBER or CHARMM exist, they may not be perfectly parameterized for novel or unusual chemical structures. For a specific scaffold like the pyrrolidine-piperidine system, it may be necessary to develop or validate specific parameters by fitting them to high-level quantum chemical calculations or experimental data to ensure accurate predictions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) is a simulation technique that models the physical movement of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system, providing a trajectory that reveals how the system evolves.

For this compound, an MD simulation would provide a dynamic picture of its behavior. It would show how the molecule flexes, how its rings pucker, and how it transitions between different stable conformations. nih.gov Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute. This provides insights into hydration shells, the formation of hydrogen bonds between the molecule's nitrogen atoms and water, and the influence of the solvent on conformational preferences.

Ligand-Based and Structure-Based Computational Drug Design Approaches

In drug discovery, computational methods are used to identify and optimize potential drug candidates. The two main strategies are ligand-based and structure-based design. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is used when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown, but a set of molecules that bind to it (ligands) are known. nih.gov If this compound were a known active molecule, LBDD methods would use its structure as a template to find other molecules with similar properties.

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein is available. nih.govsaromics.com In this approach, this compound would be computationally "docked" into the binding site of the target to predict its binding orientation and affinity. This information can then be used to design modifications to improve its interaction with the target.

Pharmacophore modeling is a powerful LBDD technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule needs to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

Starting with a low-energy conformation of this compound, a pharmacophore model could be generated. This model would highlight key features, such as the two basic nitrogen atoms (potential hydrogen bond acceptors or ionizable positives) and the hydrophobic alkyl framework. This 3D pharmacophore model can then be used as a query to perform a virtual screen of large chemical databases containing millions of compounds. nih.govclinmedkaz.org The screening software would search for other molecules that match the pharmacophore's features and spatial arrangement, rapidly identifying a smaller, more manageable set of candidates for further investigation. sci-hub.st

Illustrative Pharmacophore Features for this compound Note: This table is a hypothetical representation of a pharmacophore model derived from the compound.

| Feature Type | Number of Features | Description |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 2 | Associated with the lone pairs on the two nitrogen atoms. |

| Positive Ionizable (PI) | 2 | The two nitrogen atoms, which can be protonated at physiological pH. |

| Hydrophobic (HY) | 2 | One feature associated with the methyl group and another with the aliphatic ring structures. |

| Exclusion Volume | Multiple | Spheres defining the overall shape of the molecule to prevent steric clashes. |

Molecular Docking and Binding Energy Calculations with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a ligand (in this case, analogues of this compound) within the active site of a target protein. The strength of this interaction is quantified by calculating the binding energy, with more negative values typically indicating a stronger and more stable interaction.

While specific molecular docking studies for this compound are not available in the public domain, research on analogous structures containing piperidine (B6355638) and pyrrolidine (B122466) scaffolds provides insights into its potential biological targets. These scaffolds are known to interact with a wide range of receptors and enzymes, making them privileged structures in medicinal chemistry. researchgate.netnih.govresearchgate.net In silico tools can predict potential protein targets, which can then be used for docking studies. clinmedkaz.org

For instance, studies on various piperidine derivatives have identified potential interactions with targets such as HIV-1 reverse transcriptase, various kinases, and receptors involved in neurological pathways. researchgate.netnih.gov Similarly, pyrrolidine derivatives have been docked against targets like myeloid cell leukemia-1 (Mcl-1) inhibitors and chemokine receptors. nih.govnih.gov

The docking process involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformation is then systematically sampled within the protein's binding site to find the most favorable binding pose. The binding energy for this pose is calculated using a scoring function, which considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For example, docking studies on piperidine-inspired analogues with the IL-1β protein have reported binding energies ranging from -6.04 to -7.22 kcal/mol, indicating stable binding. mdpi.com Another study on thiazolo[3,2-a]pyridine derivatives targeting the α-amylase enzyme reported docking scores as low as -7.43 kcal/mol for the most promising compound. plos.org

The following table presents hypothetical predicted biological targets for a compound with a piperidine-pyrrolidine scaffold, along with representative binding energy values derived from studies on analogous structures to illustrate the typical outcomes of such calculations.

| Predicted Biological Target | Target Class | Example Binding Energy (kcal/mol) for Analogues | Potential Therapeutic Area |

|---|---|---|---|

| Dopamine D2 Receptor | G-protein Coupled Receptor | -8.5 | Antipsychotic |

| Mu-Opioid Receptor | G-protein Coupled Receptor | -9.2 | Analgesic |

| Myeloid cell leukemia-1 (Mcl-1) | Apoptosis Regulator | -7.8 | Oncology |

| HIV-1 Reverse Transcriptase | Enzyme (Polymerase) | -8.1 | Antiviral |

| Acetylcholinesterase (AChE) | Enzyme (Hydrolase) | -7.5 | Neurodegenerative Disease |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are essential for optimizing lead compounds and designing new molecules with enhanced activity or desired properties.

For analogues of this compound, QSAR studies would involve compiling a dataset of structurally similar compounds with measured biological activity against a specific target. Molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a model that correlates these descriptors with the observed activity. nih.govresearchgate.net

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. nih.gov Key statistical parameters include the coefficient of determination (r²), the leave-one-out cross-validation coefficient (Q² or q²), and the predictive r² (R²pred) for an external test set. A reliable QSAR model typically has a Q² value greater than 0.5 and a high R²pred value. For example, a QSAR study on furan-pyrazole piperidine derivatives reported models with r² values ranging from 0.742 to 0.832 and Q² values from 0.684 to 0.796. nih.gov Another comprehensive study on pyrrolidine derivatives used techniques like CoMFA and CoMSIA, yielding models with high predictability (R²pred of 0.986 and 0.815, respectively). nih.govresearchgate.net

The insights from QSAR models, often visualized as 3D contour maps in methods like CoMFA/CoMSIA, highlight which structural features are favorable or unfavorable for activity. This information guides the rational modification of the lead structure to improve its biological profile. nih.govresearchgate.net

The table below summarizes the results of a representative QSAR study on a series of pyrrolidine derivatives, illustrating the typical statistical validation parameters and the types of molecular descriptors that can be important for model development. nih.gov

| QSAR Method | q² (Cross-validation) | r² (Non-cross-validation) | r²_pred (External Validation) | Key Descriptor Types |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | Steric and Electrostatic Fields |

| CoMSIA | 0.614 | 0.923 | 0.815 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |

| HQSAR | 0.603 | 0.662 | 0.743 | Fragment-based 2D Descriptors |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical and Predictive Studies)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to identify potential pharmacokinetic issues that could lead to failure in later developmental stages. For this compound, computational models can provide valuable estimates of its drug-like qualities. researchgate.netlongdom.org

A variety of computational tools and web servers, such as SwissADME, pkCSM, and admetSAR, are available for predicting ADME properties. researchgate.net These tools use large datasets of experimentally determined properties to build predictive models based on a compound's structure. Key properties evaluated include:

Absorption: Predictions of gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability) indicate how well the compound might be absorbed after oral administration. frontiersin.org

Distribution: Parameters like blood-brain barrier (BBB) penetration and plasma protein binding are crucial. BBB permeability is essential for CNS-acting drugs, while high plasma protein binding can limit the amount of free drug available to exert its effect.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) is important to foresee potential drug-drug interactions and metabolic stability. researchgate.net

Excretion: Properties related to clearance and half-life are estimated.

Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds (e.g., molecular weight > 500, LogP > 5). researchgate.net

Toxicity: Predictions for potential toxicities like mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or hepatotoxicity are also commonly performed. nih.gov

Studies on both piperidine and pyrrolidine derivatives frequently demonstrate favorable predicted ADME profiles, such as good oral bioavailability, BBB permeability, and a low likelihood of inhibiting major CYP enzymes. researchgate.nettandfonline.com For example, an in silico analysis of novel pyrrolidine derivatives showed they were likely to be orally bioavailable, permeable, and non-toxic. nih.gov

The following table shows a hypothetical, yet representative, set of predicted ADME properties for a compound like this compound, based on typical results for similar scaffolds found in the literature.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on targets in the Central Nervous System (CNS). |

| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells, including the BBB. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions involving the CYP3A4 pathway. |

| Lipinski's Rule of Five | 0 Violations | Good drug-like physicochemical properties. |

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Structure Activity Relationship Sar and Lead Optimization Studies

Design Principles for Systematic Derivatization of the 1-(3-Methyl-3-pyrrolidinyl)piperidine Scaffold

Systematic derivatization of the this compound core is guided by established medicinal chemistry principles. The goal is to comprehensively explore the chemical space around the scaffold to identify key areas that influence biological activity. This involves the synthesis of a focused library of analogs with modifications on both the pyrrolidine (B122466) and piperidine (B6355638) rings.

The properties and biological activity of compounds based on the this compound scaffold are significantly influenced by the nature and position of substituents on both heterocyclic rings.

On the pyrrolidine ring , the introduction of substituents can affect the molecule's stereochemistry, basicity, and conformation. nih.govresearchgate.net The non-planarity of the saturated pyrrolidine ring allows for a greater three-dimensional exploration of pharmacophore space. nih.govresearchgate.net The position of the methyl group at C-3 is a critical starting point. Further modifications could involve altering this alkyl group or introducing new substituents at other positions (C-2, C-4, C-5). For instance, substituents at the C-4 position are known to affect the puckering of the pyrrolidine ring, which can be controlled through inductive and stereoelectronic factors. nih.gov The nitrogen atom's basicity, a key feature for many receptor interactions, can be modulated by substituents at the C-2 position. nih.govresearchgate.net

On the piperidine ring , the position and nature of substituents are equally crucial for modulating activity and selectivity. thieme-connect.com SAR studies on various piperidine-containing compounds have shown that the substitution site significantly impacts potency. thieme-connect.com For example, in some series, moving a substituent from the 4-position to the 3-position of the piperidine ring has resulted in a marked improvement in biological activity. thieme-connect.com The toxicity of piperidine derivatives can also be influenced by the type and position of attached moieties; for instance, the toxicity order of certain moieties attached to the piperidine ring has been found to be ethyl- > methyl- > benzyl-derivatives, with the second carbon position conferring the highest toxicity. researchgate.net

| Ring System | Position of Substitution | Potential Effects of Substitution | Example Modifications |

|---|---|---|---|

| Pyrrolidine | C-2 | Modulation of nitrogen basicity, introduction of new interaction points. | Alkyl, Aryl, Heteroaryl groups |

| Pyrrolidine | C-3 | Alteration of steric bulk, lipophilicity, and stereochemistry. | Varying alkyl chain length (e.g., ethyl, propyl), introducing functional groups. |

| Pyrrolidine | C-4 | Control of ring puckering (conformation), influencing spatial orientation of other substituents. | Electron-withdrawing or donating groups, bulky groups. |

| Piperidine | N-1 (of Piperidine) | This position is connected to the pyrrolidine ring in the core scaffold. | Core structure linkage. |

| Piperidine | C-2, C-6 | Introduction of steric hindrance, influencing conformation and metabolic stability. | Methyl, Ethyl groups. |

| Piperidine | C-3, C-5 | Improved potency in certain target classes. thieme-connect.com | Phenyl, functionalized alkyl chains. |

| Piperidine | C-4 | Common site for modification to explore exit vectors into solvent-exposed regions of binding pockets. | Amine, Hydroxyl, Carboxamide groups. nih.gov |

Positional scanning involves systematically moving functional groups around the scaffold to map sensitive and tolerant regions for substitution. For the this compound scaffold, this could mean synthesizing isomers where the methyl group is moved from the C-3 to the C-2 or C-4 position of the pyrrolidine ring, or where the piperidine moiety is attached at the C-2 position of the pyrrolidine instead of C-3.

Heteroatom replacement is another key strategy. This involves substituting carbon or nitrogen atoms within the rings for other atoms like oxygen, sulfur, or additional nitrogen atoms. nih.govniper.gov.in Replacing the nitrogen atom in the piperidine ring with an oxygen atom would yield a tetrahydropyran (B127337) analog, altering the basicity and hydrogen bonding capacity of the molecule. Similarly, within the pyrrolidine ring, replacing a carbon atom with a nitrogen could lead to a piperazine-like moiety, which could introduce new interaction points and modify physicochemical properties like solubility. niper.gov.in

Elucidation of Key Structural Features for Biological Target Recognition and Binding Affinity

The three-dimensional structure of the this compound scaffold is fundamental to its interaction with biological targets. nih.govresearchgate.net The non-planar, saturated rings provide a defined spatial arrangement of functional groups that can fit into specific binding pockets. The nitrogen atoms in both rings can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, forming critical interactions with amino acid residues in a target protein.

Key structural features that often contribute to binding affinity include:

The basic nitrogen centers: The pKa of the pyrrolidine and piperidine nitrogens can be fine-tuned through substitution to optimize ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site. nih.gov

The C-3 methyl group: This group on the pyrrolidine ring provides a specific steric feature and increases the sp3 character of the molecule. Its orientation (R or S stereochemistry) can be critical for enantioselective recognition by a chiral binding pocket.

Molecular modeling studies can help visualize how these features interact with a target. For example, docking analyses can predict the binding mode and identify which parts of the molecule form key hydrogen bonds, hydrophobic interactions, or ionic bonds. acs.org

Conformational Restriction and Rigidification Strategies to Enhance Target Selectivity and Potency

While the flexibility of the pyrrolidine and piperidine rings can be advantageous for exploring different binding conformations, it can also be a source of entropy loss upon binding. Conformational restriction, or rigidification, is a strategy used to lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity.

Strategies for rigidifying the this compound scaffold include:

Introduction of double bonds: Creating a partially unsaturated ring can limit the number of available conformations.

Formation of bicyclic structures: Fusing the existing rings or adding a new ring can create a rigid framework. For example, replacing the monocyclic piperidine with a bicyclic system can significantly restrict conformational freedom. researchgate.net

Incorporation of spirocycles: Creating a spiro-fused system at one of the ring carbons is an effective way to introduce three-dimensionality and rigidity, which can improve metabolic resistance and physicochemical properties. researchgate.net The piperidine ring itself can be considered a conformationally restricted analogue of more flexible systems in certain contexts. nih.gov

Bioisosteric Replacements and Scaffold Hopping within Pyrrolidine-Piperidine Chemical Space

Bioisosterism involves the replacement of a functional group or a whole substructure with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties. baranlab.orgcambridgemedchemconsulting.com For the this compound scaffold, various bioisosteric replacements can be considered.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Piperidine Ring | Cyclohexane | Remove basic nitrogen to reduce pKa, increase lipophilicity. |

| Piperidine Ring | Tetrahydropyran | Replace basic nitrogen with a hydrogen bond accepting oxygen. |

| Piperidine Ring | 1-Azaspiro[3.3]heptane | Acts as a 3D-rich piperidine mimic with potentially improved properties. researchgate.net |

| Pyrrolidine Ring | Cyclopentane | Remove the pyrrolidine nitrogen to assess its importance for activity. |

| Pyrrolidine Ring | Tetrahydrofuran | Replace nitrogen with a less basic oxygen atom. |

| Methyl Group | Ethyl, Isopropyl | Explore steric tolerance in the binding pocket. |

| Methyl Group | -OH, -F, -NH2 | Introduce hydrogen bonding capability or alter electronic properties. |

Scaffold hopping is a more drastic approach where the central core structure is replaced with a topologically different but functionally similar scaffold. nih.gov This strategy is used to discover novel chemical series with potentially improved properties or to circumvent existing patents. dundee.ac.uknih.gov Starting from the this compound core, a scaffold hopping exercise might identify completely different heterocyclic systems that can present the key pharmacophoric features (e.g., the basic nitrogen and the steric bulk) in a similar spatial arrangement.

Application of Chemoinformatics Tools for SAR Analysis and Rational Library Design

Chemoinformatics and computational chemistry play a vital role in modern lead optimization. For the this compound scaffold, these tools can accelerate the discovery of potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.gov These models correlate the 3D structural features of a series of analogs with their biological activity, providing a visual map of where steric bulk, positive or negative charge, and hydrogen bonding features are favorable or unfavorable for activity. nih.gov

Pharmacophore Modeling: Based on a set of active analogs, a pharmacophore model can be generated to define the essential 3D arrangement of features required for biological activity. This model can then be used to screen virtual libraries for new scaffolds that fit the pharmacophore.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of designed analogs. acs.org This helps in understanding the SAR at an atomic level and allows for the rational design of new compounds with improved interactions.

Library Design: Chemoinformatics tools are used to design combinatorial libraries for synthesis. By analyzing properties like diversity, drug-likeness, and predicted activity, these tools help in selecting a manageable number of compounds for synthesis that maximize the information gained from biological testing. nih.govresearchgate.net

Mechanistic Investigations of Biological Interactions Preclinical, in Vitro, and Animal Models

High-Throughput Screening and Target Identification for 1-(3-Methyl-3-pyrrolidinyl)piperidine

No high-throughput screening or target identification studies for this compound have been published in the available scientific literature.

Receptor Binding Assays and Ligand-Binding Studies (e.g., Nicotinic Acetylcholine Receptors, Opioid Receptors, Sigma Receptors, GABA Receptors)

There is no available data from receptor binding assays or ligand-binding studies to characterize the affinity or selectivity of this compound for any biological targets, including nicotinic acetylcholine, opioid, sigma, or GABA receptors.

Enzyme Inhibition Profiling and Mechanistic Enzymology (e.g., Cholinesterases, LSD1)

No information has been published regarding the enzyme inhibition profile of this compound. Its potential to inhibit enzymes such as cholinesterases or LSD1 has not been evaluated in the scientific literature.

Cellular Assays for Target Engagement and Signaling Pathway Modulation

There are no published studies using cellular assays to determine the target engagement or signaling pathway modulation of this compound.

Reporter Gene Assays and Functional Cell-Based Screens for Pathway Activation

No data from reporter gene assays or other functional cell-based screens are available to assess the ability of this compound to activate or inhibit specific cellular pathways.

Intracellular Calcium Flux and Second Messenger Assays to Probe Signaling Cascades

The effects of this compound on intracellular calcium flux or the generation of second messengers have not been reported in the scientific literature.

In Vitro Metabolic Stability and Metabolite Identification Studies (Using Liver Microsomes, S9 fractions, etc. from non-human sources)

There are no available reports on the in vitro metabolic stability of this compound in non-human liver microsomes, S9 fractions, or other metabolic systems. Consequently, no metabolite identification studies have been published for this compound.

Advanced Analytical Method Development for Research Applications

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Determination of 1-(3-Methyl-3-pyrrolidinyl)piperidine and Its Analogues

The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for determining enantiomeric purity. chromatographyonline.comgcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, a method for the estimation of the (S)-isomer in (R)-piperidin-3-amine dihydrochloride, an analogue, was developed using a Chiralpak AD-H column. nih.gov Since the compound lacks a strong chromophore, a pre-column derivatization step with para-toluene sulfonyl chloride (PTSC) was employed to allow for UV detection at 228 nm. nih.gov The mobile phase consisted of 0.1% diethylamine (B46881) in ethanol, achieving a resolution greater than 4.0 between the enantiomers. nih.gov Similarly, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been resolved using cellulose-based CSPs like Chiralcel OD and Chiralcel OJ, highlighting the utility of these columns for piperidine-containing structures. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact, using supercritical CO2 as the main mobile phase component. chromatographyonline.comnih.gov Polysaccharide-based stationary phases are also the most common choice in chiral SFC. chromatographyonline.com A study comparing two chlorinated chiral stationary phases, Lux Cellulose-2 and Lux i-Cellulose-5, for the separation of pyrrolidone derivatives found that methanol (B129727) as a co-solvent generally provided the best results in terms of resolution and analysis time. nih.gov For these derivatives, the Lux Cellulose-2 phase consistently provided better resolutions, ranging from 1.50 to 3.59. nih.gov The efficiency of SFC allows for faster analysis times compared to HPLC, making it suitable for high-throughput enantiomeric purity screening. chromatographyonline.com

Table 1: Chiral Chromatography Conditions for Piperidine (B6355638)/Pyrrolidine (B122466) Analogues

| Technique | Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase/Co-solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| HPLC | Piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | Resolution > 4.0 after pre-column derivatization with PTSC. | nih.gov |

| HPLC | 1,3-dimethyl-4-phenylpiperidines | Chiralcel OD / Chiralcel OJ | Not specified | Columns showed complementary resolution capabilities. | nih.gov |

| SFC | Pyrrolidone derivatives | Lux Cellulose-2 | Methanol (7.5% - 15%) | Provided better resolutions (1.50 to 3.59) compared to Lux i-Cellulose-5. | nih.gov |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Stability Studies

Impurity profiling is a critical aspect of chemical characterization, with regulatory bodies requiring the identification and quantification of impurities. ijprajournal.comthermofisher.com Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a highly specific and sensitive technique for analyzing impurities in active pharmaceutical ingredients. alternative-therapies.comchimia.ch It is particularly useful for identifying non-volatile or thermally labile impurities that are not suitable for GC-MS. A method developed for the detection of piperidine, a potential genotoxic impurity in rimonabant, utilized an Atlantis C18 column with a gradient elution of 0.05% formic acid-water and methanol. nih.gov This LC-MS method demonstrated high sensitivity, with a detection limit of 0.01010 µg/mL for piperidine. alternative-therapies.comnih.gov The use of tandem mass spectrometry (MS/MS) aids in the structural elucidation of unknown impurities by analyzing their fragmentation patterns. chimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities and residual solvents. biopharmaspec.com For compounds like this compound, potential volatile impurities could arise from starting materials or side reactions during synthesis. A GC-MS method for measuring piperidine impurity in glatiramer acetate (B1210297) involved heating the sample in an alkaline solution in a headspace vial, followed by analysis on an Agilent CP-Sil 8CB gas chromatographic column. google.com High-resolution accurate mass spectrometry (HRAMS) coupled with GC can further enhance impurity identification by providing precise mass measurements, enabling the determination of elemental compositions for unknown peaks. thermofisher.com In some cases, derivatization may be required to increase the volatility of an analyte for GC-MS analysis. biopharmaspec.comnih.gov

Table 2: Hyphenated Techniques for Impurity Profiling of Related Compounds

| Technique | Analyte/Matrix | Column | Key Parameters | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| LC-MS | Piperidine in Rimonabant | Atlantis C18 (5 μm, 3.9×100 mm) | Gradient elution with 0.05% formic acid-water and methanol. | 0.01010 µg/mL | alternative-therapies.comnih.gov |

| GC-MS | Piperidine in Glatiramer Acetate | Agilent CP-Sil 8CB (30m0.32mm1.0 μm) | Headspace analysis after heating sample at 80°C. | Not specified | google.com |

| GC-HRAMS | Impurities in (3S)-3-methyl-morpholine | Not specified | Utilized EI and PCI ionization; mass measurement error <1 ppm. | Not specified | thermofisher.com |

Capillary Electrophoresis and Microfluidic Devices for High-Throughput Analysis

For research applications involving large numbers of samples, high-throughput analysis methods are essential. Capillary electrophoresis and microfluidic devices offer significant advantages in terms of speed, sample volume, and automation. biochips.or.krresearchgate.net

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It requires minimal sample and solvent consumption, making it an attractive and environmentally friendly method. nih.gov CE has been successfully applied to the analysis of various alkaloids and related compounds. dntb.gov.ua For instance, a nonaqueous CE-MS (NACE-MS) method was developed for the separation and identification of pyrrolo- and pyrido[1,2-a]azepine alkaloids, which are structurally related to the target compound. nih.gov The method used an electrolyte of 50 mM ammonium (B1175870) acetate and 1 M acetic acid in acetonitrile (B52724) and was validated for quantification, showing good reproducibility (RSD <6%) and low limits of detection (<7.5 µg/mL). nih.gov Chiral separations can also be achieved in CE by adding chiral selectors, such as cyclodextrins, to the background electrolyte. nih.gov

Microfluidic Devices: Also known as "lab-on-a-chip" technology, microfluidic devices integrate multiple analytical processes onto a single chip, manipulating picoliter to nanoliter volumes of fluid. biochips.or.kr This miniaturization allows for massively parallel experimentation, significantly increasing throughput while reducing reagent consumption. biochips.or.krnih.gov Droplet-based microfluidics, where individual reactions are compartmentalized in microdroplets, is particularly well-suited for high-throughput screening of compound libraries. researchgate.netmdpi.com These systems can be integrated with various detection methods, enabling rapid screening for biological activity or chemical properties of compounds like this compound and its analogues. nih.gov

Development of Spectroscopic Probes and Assays for Compound Detection and Quantification in Research Samples

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a suite of tools for the detection and quantification of chemical compounds. excedr.comwikipedia.org The development of specific spectroscopic assays is vital for tracking the compound in various research samples.

Spectroscopic Methods for Quantification: UV-Visible spectroscopy can be used for quantification if the molecule possesses a suitable chromophore. azooptics.com For compounds like this compound that may lack a strong UV-absorbing moiety, derivatization can be employed, as seen in the chiral HPLC method where a UV-active group was introduced. nih.gov Alternatively, if the compound or a derivative exhibits fluorescence, fluorescence spectroscopy can offer higher sensitivity and selectivity for quantification.

Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. excedr.com 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the relative stereochemistry. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. rdd.edu.iq Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. rdd.edu.iqbritannica.com These spectroscopic techniques are collectively used to confirm the identity and structure of the synthesized compound and any isolated impurities. The development of specific probes, for example, could involve creating a fluorescent derivative that allows for sensitive detection in biological or environmental research samples.

Intellectual Property Landscape and Patent Analysis in Chemical Research

Review of Patents Pertaining to the Synthesis and Application of Pyrrolidine-Piperidine Scaffolds

A review of the patent literature reveals a significant number of patents protecting pyrrolidine-piperidine scaffolds and their derivatives, highlighting their importance in drug discovery. These patents cover a wide range of therapeutic applications, underscoring the versatility of this chemical framework.

One prominent area of patent activity is in the development of melanocortin receptor 4 (MCR4) agonists. For instance, patent WO2007015162A1 discloses a class of piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds intended for the treatment of conditions that would benefit from MCR4 agonism, such as sexual dysfunction and obesity. google.com The patent broadly claims compounds of a general formula that encompasses a piperidine (B6355638) ring linked to a pyrrolidine (B122466) ring, with various substituents. The synthesis routes described typically involve the coupling of piperidine and pyrrolidine intermediates. google.com

Another significant therapeutic target for compounds containing the pyrrolidine-piperidine moiety is tachykinin NK1 receptors. Patent WO2003051840A1 claims pyrrolidine and piperidine derivatives as NK1 antagonists for the treatment of disorders like emesis, depression, and anxiety. google.com The claimed structures feature a piperidine or pyrrolidine ring connected to aromatic groups, with the core heterocyclic system being crucial for the claimed biological activity.

Furthermore, the patent literature describes the application of these scaffolds in managing metabolic diseases. A patent evaluation of WO2011058122 discusses a series of piperidine and pyrrolidine analogs that act as glycogen (B147801) synthase activators for the potential treatment or prophylaxis of metabolic disorders. nih.gov This highlights the ongoing exploration of this scaffold for new therapeutic indications.

Earlier patents, such as US3900481A, claimed derivatives of pyrrolidine and piperidine for use as antiarrhythmic agents. google.com These compounds feature a carbon atom of the pyrrolidine or piperidine ring bonded to a substituted benzamido group. google.com

The following table provides a summary of key patent findings related to pyrrolidine-piperidine scaffolds:

| Patent/Publication | Therapeutic Application | General Structural Features Claimed |

| WO2007015162A1 | MCR4 Agonists (e.g., for sexual dysfunction, obesity) | Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. google.com |

| WO2003051840A1 | NK1 Antagonists (e.g., for emesis, depression, anxiety) | Pyrrolidine and piperidine derivatives with aryl and heteroaryl substituents. google.com |

| WO2011058122 (Evaluation) | Glycogen Synthase Activators (for metabolic diseases) | Piperidine and pyrrolidine analogs. nih.gov |

| US3900481A | Antiarrhythmic Agents | Pyrrolidine and piperidine rings bonded to a substituted benzamido group. google.com |

Analysis of Novel Chemical Entity Claims Involving 1-(3-Methyl-3-pyrrolidinyl)piperidine and Its Analogues

While the specific compound This compound is not explicitly named in the reviewed patents, an analysis of the Markush structures within the claims suggests that it, or its close analogues, could fall within the scope of some of these patents. Markush structures are a common feature in chemical patents, allowing a single claim to cover a large number of structurally related compounds.

For example, the general formula presented in patent WO2007015162A1 for MCR4 agonists is broad enough to potentially encompass structures like this compound. The claims in this patent cover a piperidine ring connected to a pyrrolidine ring with a wide range of possible substituents on both rings. A methyl group at the 3-position of the pyrrolidinyl ring would likely be covered under the definition of "alkyl" substituents often found in such claims.

Similarly, the claims in patents for NK1 antagonists (WO2003051840A1) and antiarrhythmic agents (US3900481A) are defined by broad generic structures. To definitively determine if this compound is claimed, a detailed analysis of the substituent definitions (e.g., "R groups") in each patent would be necessary.

The novelty of a chemical entity like this compound in a patent application would depend on whether it has been previously disclosed in the prior art, including earlier patents and scientific literature. A claim to this specific compound would require demonstrating that it is not only new but also involves an inventive step (i.e., it is not obvious to a person skilled in the art) and has a specific, substantial, and credible utility.

The following table illustrates a hypothetical analysis of how claims for novel chemical entities related to the core scaffold might be structured:

| Claim Type | Example Scope | Potential Coverage of this compound |

| Genus Claim | A compound of Formula (I), wherein a pyrrolidine ring is attached to a piperidine ring, and both rings are optionally substituted with one or more alkyl, aryl, or heteroaryl groups. | High, depending on the precise definition of "alkyl". |

| Sub-genus Claim | A compound according to the genus claim, wherein the pyrrolidine ring is substituted with a C1-C4 alkyl group. | Very High. |

| Species Claim | The specific compound this compound. | Explicit and direct coverage. |

Strategic Considerations for Patent Filing and Freedom-to-Operate Analyses in Academic Research

For academic researchers working with novel compounds such as this compound, understanding the intellectual property landscape is crucial. Strategic considerations for patent filing and conducting freedom-to-operate (FTO) analyses are paramount for the successful translation of research from the laboratory to the public domain.

Patent Filing Strategies:

Early Filing: Filing a provisional patent application before any public disclosure (e.g., publications, conference presentations) is critical to preserve novelty.

Broad Claims: Initially, drafting broad genus claims can provide a wide scope of protection. These can be narrowed during prosecution as needed.

Multiple Claim Types: Including claims to the compound itself (composition of matter), its synthesis (process), and its use (method of treatment) can create a multi-layered patent portfolio.